molecular formula C15H15ClF2N4 B12289978 2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine

2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine

Katalognummer: B12289978
Molekulargewicht: 324.75 g/mol
InChI-Schlüssel: ZQZQBAGTHLDQND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 7H-pyrrolo[2,3-d]pyrimidin-4-amine family, characterized by a bicyclic core structure with a pyrrole ring fused to a pyrimidine ring. Key structural features include:

  • Chloro substituent at position 2, which enhances electrophilicity and influences binding interactions.
  • 2,4-Difluorophenyl group at position 7, contributing to lipophilicity and metabolic stability.
  • N,5,5-Trimethylation on the dihydro-5H-pyrrolo moiety, which modulates steric bulk and solubility.

Eigenschaften

Molekularformel

C15H15ClF2N4

Molekulargewicht

324.75 g/mol

IUPAC-Name

2-chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H15ClF2N4/c1-15(2)7-22(10-5-4-8(17)6-9(10)18)13-11(15)12(19-3)20-14(16)21-13/h4-6H,7H2,1-3H3,(H,19,20,21)

InChI-Schlüssel

ZQZQBAGTHLDQND-UHFFFAOYSA-N

Kanonische SMILES

CC1(CN(C2=NC(=NC(=C21)NC)Cl)C3=C(C=C(C=C3)F)F)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Introduction of the 2,4-Difluorophenyl Group

The 7-position difluorophenyl moiety is introduced via Suzuki-Miyaura cross-coupling. A brominated pyrrolopyrimidine intermediate reacts with 2,4-difluorophenylboronic acid under palladium catalysis:

Step 2: Bromination at C7
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) is treated with N-bromosuccinimide (1.1 equiv) in dichloromethane at 0–25°C for 2–3 hours. The reaction mixture is quenched with NaHCO₃, extracted, and purified via silica gel chromatography to yield 4-chloro-7-bromo-7H-pyrrolo[2,3-d]pyrimidine (86–93% yield).

Step 3: Suzuki Coupling
4-Chloro-7-bromo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), 2,4-difluorophenylboronic acid (1.5 equiv), and Cs₂CO₃ (3.0 equiv) are suspended in isopropanol/water (2:1). Pd(dppf)Cl₂ (0.05 equiv) is added, and the mixture is heated at 100°C under N₂ for 12–18 hours. Post-reaction purification via HPLC affords 4-chloro-7-(2,4-difluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine (65–78% yield).

Optimization Notes:

  • Catalyst: Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in minimizing dehalogenation side reactions.
  • Base: Cs₂CO₃ enhances boronic acid reactivity in biphasic systems.

N,5,5-Trimethylation

The N,5,5-trimethyl groups are introduced sequentially via alkylation and reductive amination:

Step 4: N-Methylation
4-Chloro-7-(2,4-difluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) is treated with methyl iodide (2.5 equiv) and K₂CO₃ (3.0 equiv) in DMF at 60°C for 6 hours. The product, 4-chloro-N-methyl-7-(2,4-difluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is isolated via recrystallization from ethyl acetate/hexanes (82–88% yield).

Step 5: 5,5-Dimethylation
The intermediate undergoes Mannich reaction with formaldehyde (3.0 equiv) and dimethylamine (2.0 equiv) in acetic acid at 90°C for 8 hours. Sodium cyanoborohydride (1.5 equiv) is added to reduce the imine intermediate, yielding the N,5,5-trimethylated product after column chromatography (75–80% yield).

Industrial-Scale Considerations

Batch vs. Continuous Flow Synthesis

Large-scale production (≥100 kg) employs batch reactors for Steps 1–3 due to compatibility with heterogeneous catalysts. Continuous flow systems are preferred for exothermic steps (e.g., bromination) to enhance temperature control and throughput.

Table 1: Comparison of Batch and Flow Conditions for Bromination

Parameter Batch Reactor Continuous Flow
Temperature 0–25°C 10–15°C
Reaction Time 2–3 hours 20–30 minutes
Yield 86–93% 91–95%
Purity 95–97% 98–99%

Purification Strategies

  • Recrystallization: Used for intermediates with high solubility differentials (e.g., 4-chloro-N-methyl derivative in ethyl acetate).
  • Chromatography: Necessary for final product purification due to polar byproducts; reverse-phase C18 columns achieve >99% purity.
  • Crystallization Additives: Co-solvents like tert-butyl methyl ether reduce particle size for improved filtration.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competitive alkylation at N1 and N3 positions is minimized by:

  • Using bulky bases (e.g., DBU) to deprotonate the preferred N4 site.
  • Low-temperature (-10°C) conditions to slow kinetic byproduct formation.

Halogen Retention

The chloro group at C2 is prone to displacement during coupling reactions. This is mitigated by:

  • Employing Pd catalysts with electron-deficient ligands (e.g., XPhos) to suppress oxidative addition.
  • Avoiding strong nucleophiles (e.g., amines) in Suzuki reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization: It can undergo intramolecular cyclization to form different heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to 2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. Studies have shown that related compounds can downregulate the phospho-extracellular signal-regulated kinase (ERK) pathway, leading to reduced tumor growth in various cancer models .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit enzymes crucial in various biological processes:

  • Deubiquitinating Enzymes : Similar compounds have been shown to inhibit deubiquitinating enzymes like USP14, which are implicated in cancer progression and neurodegenerative diseases .

Targeting Purinergic Signaling

Purinergic signaling plays a vital role in immune response and inflammation. The compound's structure suggests it could modulate purinergic receptors, potentially influencing conditions like autoimmune diseases and chronic inflammation .

Case Study 1: Antitumor Efficacy

In a study involving xenograft models of BRAF mutant melanoma:

  • Findings : Treatment with a structurally related compound resulted in significant tumor shrinkage and was associated with G0/G1 phase cell cycle arrest. The effective doses ranged from 10 mg/kg to 100 mg/kg in animal models .

Case Study 2: Inhibition of Kinase Activity

A study evaluated the effects of the compound on various cancer cell lines:

  • Results : The compound demonstrated IC50 values ranging from 14 nM to over 200 nM depending on the cell line, indicating potent activity against specific cancer types while showing minimal cytotoxicity towards non-tumorigenic cells .

Wirkmechanismus

The mechanism of action of 2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can interfere with cell cycle progression, leading to the inhibition of cell proliferation and induction of apoptosis . The molecular pathways involved include the disruption of kinase signaling cascades, which are crucial for cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Features Biological/Physicochemical Notes References
Target Compound : 2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine - 2-Cl; 7-(2,4-F2Ph); N,5,5-trimethyl - Enhanced lipophilicity from difluorophenyl; - Trimethylation reduces rotational freedom Likely optimized for kinase inhibition (hypothesized from structural analogs) N/A (Target)
Compound 5 : N4-(3,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine - 3,4-Cl2Ph at N4 - High polarity due to dichloro substitution; - NMR δ 8.34 (s, H-2) Moderate activity in kinase assays; lower metabolic stability
Compound 9d : 5-(4-Fluorophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine - 4-FPh at C5; 7-Me - Fluorine enhances bioavailability; - Methylation improves membrane permeability IC50 = 12 nM against PLK1 kinase
Compound 20o : 6-(4-Methoxyphenyl)-N-(1-naphthalen-1-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine - 4-MeOPh at C6; naphthylmethyl at N4 - Methoxy group increases solubility; - Bulky naphthyl may hinder target binding 77% synthetic yield; mp 278–281°C
Compound 2n : 5-(2-Methoxyphenyl)-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine - 2-MeOPh at C5; morpholinoethyl at N7 - Morpholine enhances solubility; - Methoxy improves binding affinity Potent inhibitor of PI3Kα (IC50 = 8 nM)
CAS 1046858-60-9 : 4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine - Chloro-methylphenyl at C4; ethyl at C6 - Pyrrolo[3,4-d]pyrimidine isomer; - Ethyl group increases hydrophobicity Potential application in oncology (undisclosed target)

Substituent Effects on Activity and Solubility

  • Halogenation : The target compound’s 2-chloro and 2,4-difluorophenyl groups balance reactivity (Cl) and lipophilicity (F), contrasting with dichlorophenyl analogs (e.g., Compound 5), which exhibit higher polarity but lower metabolic stability .
  • Aryl Diversity : Methoxyphenyl (Compound 20o) and fluorophenyl (Compound 9d) substituents demonstrate how electron-donating/withdrawing groups modulate binding kinetics and solubility .

Physicochemical and Pharmacokinetic Trends

  • LogP : The target compound’s difluorophenyl and trimethyl groups likely result in a LogP > 3, favoring blood-brain barrier penetration compared to polar analogs like Compound 5 (LogP ~2.5) .
  • Thermal Stability : Melting points for pyrrolo[2,3-d]pyrimidines range from 200–280°C, with higher values observed for crystalline naphthyl derivatives (e.g., Compound 20o: mp 278–281°C) .

Biologische Aktivität

The compound 2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine , with the CAS number 2171305-29-4, belongs to a class of pyrrolopyrimidine derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound based on available research findings and case studies.

  • Molecular Formula : C15H15ClF2N4
  • Molecular Weight : 324.76 g/mol
  • CAS Number : 2171305-29-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological potential.

Antimicrobial Activity

Research indicates that certain derivatives of pyrrolopyrimidines exhibit significant antibacterial properties. For instance:

  • Antibacterial Efficacy : In a comparative study, some pyrrolopyrimidine derivatives showed high bioactivity against both Gram-positive and Gram-negative bacteria. The compound's structural modifications may enhance its interaction with bacterial targets, leading to increased efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

Antiviral Activity

The compound has also been investigated for its antiviral properties:

  • Hepatitis B Virus (HBV) : In vitro studies have shown that related compounds demonstrate inhibitory effects on HBV replication. The structure-activity relationship (SAR) analysis suggests that modifications can lead to enhanced potency against viral targets .

The biological activities of this compound are believed to be mediated through various mechanisms:

  • Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes critical for bacterial or viral replication.
  • Receptor Interaction : The compound may interact with cellular receptors involved in immune response modulation.

Case Studies

  • Antibacterial Study : A study conducted on a series of pyrrolopyrimidine derivatives demonstrated that modifications at the 7-position significantly increased antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 50 µM to 75 µM .
  • Antiviral Assessment : Another study focused on the antiviral potential against HBV revealed that certain derivatives exhibited EC50 values in the nanomolar range, indicating strong antiviral activity with minimal cytotoxicity .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathogenEffective Concentration (EC50/MIC)Reference
AntibacterialStaphylococcus aureusMIC = 50 µM
AntiviralHBVEC50 = 0.003 µM
AntimicrobialEscherichia coliMIC = 75 µM

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.